molecular formula C17H13BrClNOS B4555141 N-(2-Bromo-4-methylphenyl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide

N-(2-Bromo-4-methylphenyl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide

Cat. No.: B4555141
M. Wt: 394.7 g/mol
InChI Key: RWMAMKDTBDVICH-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-methylphenyl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H13BrClNOS and its molecular weight is 394.7 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-bromo-4-methylphenyl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide is 392.95898 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Activity

Benzothiophene carboxamide derivatives, including compounds structurally related to N-(2-bromo-4-methylphenyl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide, have been synthesized and identified as potent inhibitors of Plasmodium falciparum enoyl-acyl carrier protein (ACP) reductase (PfENR). Specifically, bromo-benzothiophene carboxamide derivatives exhibit significant antimalarial activity by inhibiting the development of metabolically active trophozoite stages of Plasmodium's intraerythrocytic cycle both in vitro and in vivo. The inhibition of PfENR by these compounds, particularly 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide, demonstrates their potential as antimalarial agents, enhancing the longevity of infected mice and preventing severe disease symptoms. This suggests that benzothiophene carboxamide derivatives could be valuable in developing new antimalarial drugs (Banerjee et al., 2011; Banerjee et al., 2011).

Antipathogenic Activity

Research into benzothiophene derivatives has extended into antibacterial and antifungal applications. Thiourea derivatives, related in structure and function to N-(2-bromo-4-methylphenyl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide, have been synthesized and evaluated for their interaction with bacterial cells. These studies highlight the significant anti-pathogenic activity of these compounds, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm-forming capabilities. Such findings underscore the potential of benzothiophene and thiourea derivatives in novel anti-microbial and antibiofilm agent development (Limban et al., 2011).

Chemical Synthesis and Modification

Benzothiophene derivatives, including those related to N-(2-bromo-4-methylphenyl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide, have been explored for their chemical synthesis and modification potential. Studies have detailed various substitution reactions, demonstrating the chemical versatility of benzothiophene compounds. These reactions, including bromination and other modifications, are crucial for developing new chemical entities with potential pharmaceutical applications. The research illustrates the adaptability of benzothiophene compounds in synthesizing novel derivatives with desired biological activities (Chapman et al., 1971).

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClNOS/c1-9-4-6-13(12(18)7-9)20-17(21)16-15(19)11-5-3-10(2)8-14(11)22-16/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMAMKDTBDVICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C=C(C=C3)C)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Bromo-4-methylphenyl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide
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N-(2-Bromo-4-methylphenyl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide
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N-(2-Bromo-4-methylphenyl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide
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N-(2-Bromo-4-methylphenyl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide
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N-(2-Bromo-4-methylphenyl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide
Reactant of Route 6
N-(2-Bromo-4-methylphenyl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide

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